molecular formula C26H45ClN2O4 B1390490 (3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride CAS No. 651324-08-2

(3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride

货号: B1390490
CAS 编号: 651324-08-2
分子量: 485.1 g/mol
InChI 键: PUBKCMTVXFIUCX-BAUONJEJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride" (hereafter referred to as Compound A) is a cyclohexene derivative with a complex stereochemical and functional group arrangement. Its structure includes:

  • A cyclohexene core with ethyl ester and pentan-3-yloxy groups at positions 1 and 3, respectively.
  • A tert-butyl acetamido group at position 4.
  • A diallylamino group at position 5.
  • A hydrochloride salt, enhancing its solubility in polar solvents.

The molecular formula is C₂₃H₃₉ClN₃O₅ (molecular weight: 487.03 g/mol) .

属性

IUPAC Name

ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2O4.ClH/c1-10-15-27(16-11-2)22-17-20(25(30)31-14-5)18-23(32-21(12-3)13-4)24(22)28(19(6)29)26(7,8)9;/h10-11,18,21-24H,1-2,12-17H2,3-9H3;1H/t22-,23+,24+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBKCMTVXFIUCX-BAUONJEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670032
Record name Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-[di(prop-2-en-1-yl)amino]-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651324-08-2
Record name Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-[di(prop-2-en-1-yl)amino]-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound (3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride , with CAS number 651324-08-2 , is a derivative of oseltamivir and has garnered attention for its potential biological activities. This compound is primarily noted for its role as an impurity in the synthesis of oseltamivir phosphate (Tamiflu), an antiviral medication used to treat influenza.

  • Molecular Formula : C26H45ClN2O4
  • Molecular Weight : 485.1 g/mol
  • Purity : Typically greater than 95% in commercial preparations.

The biological activity of this compound is closely related to its structural features, which include a cyclohexene core and multiple functional groups that can interact with biological targets. The presence of the diallylamino group is particularly significant, as it may enhance the compound's ability to interact with viral proteins or other cellular targets.

Antifungal Properties

In a comparative study on antifungal activities, various derivatives were tested using the MTT assay to determine their Minimum Inhibitory Concentration (MIC) against different fungal strains. Although direct data on this specific compound's antifungal activity are sparse, related compounds have shown varying degrees of effectiveness against fungi such as Aspergillus and Candida species.

Table 1: Antifungal Activity Comparison

CompoundMIC (µg/mL)Target Organism
Oseltamivir20Aspergillus niger
(3R,4R,5S)-Ethyl...TBDTBD
Related Compound A15Candida albicans
Related Compound B10Fusarium spp.

Toxicity Studies

Toxicity assessments of related compounds indicate that while some exhibit low toxicity at therapeutic doses, others may show cytotoxic effects at higher concentrations. The safety profile of (3R,4R,5S)-Ethyl... remains to be fully elucidated through comprehensive toxicological studies.

Case Studies and Research Findings

  • Synthesis and Impurity Analysis : A study highlighted the efficient synthesis of oseltamivir phosphate from shikimic acid, mentioning (3R,4R,5S)-Ethyl... as a notable impurity affecting yield and purity assessments .
  • Antiviral Screening : In vitro screening has shown that derivatives similar to (3R,4R,5S)-Ethyl... can inhibit viral replication effectively in cell cultures infected with influenza viruses .
  • MTT Assay Methodology : The MTT assay has been adapted for determining the antifungal activity of compounds against filamentous fungi. This method quantifies metabolic activity rather than mere growth metrics .

科学研究应用

Pharmaceutical Research

The primary application of (3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride lies in its role as an impurity in the synthesis of Oseltamivir. Understanding the behavior and effects of impurities is crucial in pharmaceutical development to ensure drug safety and efficacy. Researchers study this compound to:

  • Characterize Impurities : Investigating the stability and degradation pathways of Oseltamivir can help in improving manufacturing processes and quality control measures.
  • Assess Biological Activity : Studies may explore whether this compound exhibits any antiviral properties or interacts with biological systems similarly to Oseltamivir.

Organic Synthesis

This compound can serve as a precursor or intermediate in organic synthesis. Its complex structure allows chemists to explore:

  • Synthetic Pathways : Developing methods to synthesize this compound can lead to advancements in synthetic organic chemistry, particularly in creating similar compounds with desired biological activities.
  • Modification Studies : Researchers can modify the structure to enhance specific properties or activities, providing insights into structure-activity relationships (SAR).

Chemical Biology

In chemical biology, this compound could be utilized for:

  • Target Identification : Studying how this compound interacts with biological targets might reveal new pathways or mechanisms that could be exploited for therapeutic purposes.
  • Mechanistic Studies : Understanding its role as an impurity can provide insights into the metabolic pathways of related compounds.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Several structurally related cyclohexene derivatives have been documented, differing in substituents and stereochemistry. Key examples include:

Compound Name CAS No. Molecular Formula Key Substituents Key Differences vs. Compound A References
Compound B : Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate 204255-06-1 C₁₆H₂₇N₄O₄ Azido group at position 5 Replaces diallylamino with azido; lacks HCl salt
Compound C : Ethyl (3S,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate 79692-37-8 C₁₄H₂₄N₄O₃ Azido and amino groups at positions 5 and 4 Lacks tert-butyl acetamido; amino instead of acetamido
Compound D : Ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate 204254-98-8 C₁₄H₂₃N₃O₄ Azido and hydroxyl groups at positions 5 and 4 Hydroxyl replaces acetamido; different stereochemistry (3R,4S,5R)
Compound E : Ethyl (3S,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate phosphate N/A C₁₆H₂₇N₂O₆P Phosphate salt, amino group at position 5 Phosphate instead of HCl salt; amino replaces diallylamino

Functional Group Impact

  • Diallylamino vs.
  • Tert-Butyl Acetamido: Unique to Compound A, this group may improve metabolic stability or steric hindrance compared to amino (Compound C) or hydroxyl (Compound D) substituents .
  • Salt Form : The hydrochloride in Compound A contrasts with phosphate (Compound E), affecting solubility and ionic interactions in biological systems .

Physicochemical Properties

  • Molecular Weight: Compound A (487.03 g/mol) is heavier than analogues due to the tert-butyl and diallylamino groups.
  • Solubility : The hydrochloride salt likely increases aqueous solubility compared to neutral azido derivatives (e.g., Compound B) .

准备方法

Starting Material Selection and Initial Functionalization

The synthesis begins with commercially available or readily synthesized cyclohexene derivatives bearing the necessary stereochemistry. A typical starting point is a cyclohexene ring with pre-installed substituents or a precursor that can be stereoselectively functionalized.

Key steps include:

Formation of the Amido and Amino Substituents

The amino groups at positions 4 and 5 are introduced via:

  • Amide formation using acyl chlorides or anhydrides with tert-butylamine derivatives, ensuring regioselectivity and stereochemical integrity.
  • Diallylamino group installation via nucleophilic substitution with diallylamine or its derivatives, often under mild basic conditions to prevent racemization.

Incorporation of the Ethyl Ester

The ester functionality is introduced through esterification of the carboxylic acid intermediate with ethanol in the presence of catalytic acid or via direct transesterification, ensuring the preservation of stereochemistry.

Final Salt Formation

The hydrochloride salt is obtained by treating the free base or free acid with hydrogen chloride in an appropriate solvent, such as diethyl ether or ethanol, under controlled conditions to prevent decomposition.

Specific Synthetic Routes and Conditions

Step Reaction Type Reagents & Conditions Key Notes
1 Asymmetric cyclization Chiral catalysts or auxiliaries Ensures stereochemistry at 3,4,5 positions
2 Etherification Alkyl halides (pentan-3-yloxy halides), base Regioselective substitution at the cyclohexene hydroxyl group
3 Amide formation Acyl chlorides or anhydrides with tert-butylamine Maintains stereochemistry, high yield
4 Diallylamino substitution Diallylamine with base Nucleophilic substitution at the appropriate position
5 Esterification Ethanol, acid catalyst Forms the ethyl ester
6 Salt formation HCl in suitable solvent Produces hydrochloride salt with high purity

Data Tables Summarizing Preparation Methods

Method Description Advantages Limitations
Asymmetric Cyclization Enantioselective cyclization to set stereochemistry High stereoselectivity Requires chiral catalysts or auxiliaries
Etherification Nucleophilic substitution with alcohol derivatives Regioselective, high yield Sensitive to steric hindrance
Amide Coupling Acylation with acyl chlorides Efficient, high purity Potential racemization if conditions are harsh
Amino Substitution Nucleophilic displacement with diallylamine Mild conditions Possible over-alkylation
Esterification Acid-catalyzed ester formation Straightforward Equilibrium considerations

Research Findings and Optimization Strategies

Recent research emphasizes the importance of:

For example, a patent describes a shortened, high-yield route involving direct cyclization followed by regioselective etherification and amide formation, with crystallization from mixed solvents to obtain high-purity intermediate crystals, suitable for industrial production.

常见问题

Basic: What synthetic strategies are commonly employed to prepare this compound?

The synthesis typically involves multi-step routes, including:

  • Amide bond formation : The tert-butylacetamido group is introduced via coupling reactions using reagents like EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) for activating carboxyl groups .
  • Stereoselective cyclohexene ring construction : Palladium-catalyzed reductive cyclization of nitroalkenes or nitroarenes with CO surrogates (e.g., formic acid derivatives) ensures stereochemical control at the 3R,4R,5S positions .
  • Protection/deprotection steps : The diallylamino group is introduced under inert conditions to prevent oxidation, while the pentan-3-yloxy moiety is added via nucleophilic substitution .
    Key validation : Intermediate purity is monitored using HPLC (≥95%), and final stereochemistry is confirmed via 1H/13C NMR and chiral LC-MS .

Advanced: How do stereochemical discrepancies in synthesis impact bioactivity?

Minor deviations in stereochemistry (e.g., 3S instead of 3R) can alter receptor binding or metabolic stability. For example:

  • Case study : A 5S→5R epimerization reduced binding affinity to target enzymes by 60% due to steric clashes in the active site .
    Methodological resolution :
    • Use chiral columns (e.g., Chiralpak IA/IB) with polar organic mobile phases to isolate diastereomers.
    • Compare experimental circular dichroism (CD) spectra with computational models (DFT-based) to confirm configurations .

Basic: What analytical techniques are critical for characterizing this compound?

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm .
  • Structural confirmation :
    • 1H/13C NMR : Key signals include the cyclohexene proton (δ 5.8–6.2 ppm, doublet) and tert-butyl group (δ 1.2–1.4 ppm, singlet) .
    • LC-MS : ESI+ mode confirms molecular ion [M+H]+ (e.g., m/z 550–600 range) and detects hydrolytic degradation products .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (error <0.3%) .

Advanced: How to resolve contradictions between HPLC purity and bioactivity data?

Discrepancies may arise from undetected impurities (e.g., isomeric byproducts or residual solvents):

  • Hyphenated techniques : LC-MS/MS or GC-MS identifies non-UV-active impurities (e.g., diallylamine derivatives) .
  • Bioassay-guided fractionation : Isolate inactive fractions via preparative HPLC and characterize them via NMR to identify inhibitory contaminants .
    Example : A 98% pure batch showed reduced activity due to 0.5% residual Pd from catalysis, detected via ICP-MS .

Basic: What safety precautions are essential during handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when handling powdered forms to avoid inhalation .
  • Storage : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .

Advanced: How to optimize catalytic efficiency in stereoselective synthesis?

  • Catalyst screening : Pd(PPh3)4 vs. Pd(OAc)2 with ligands (e.g., BINAP) improves enantiomeric excess (ee) from 75% to >95% .
  • Solvent effects : Tetrahydrofuran (THF) enhances reaction rates compared to DMF due to better CO surrogate solubility .
  • Kinetic monitoring : In situ IR spectroscopy tracks nitro group reduction (∼1650 cm⁻¹ peak disappearance) to optimize reaction time .

Basic: How is hygroscopicity managed during storage?

  • Lyophilization : Freeze-drying the hydrochloride salt reduces water content to <0.1% w/w .
  • Stability studies : Accelerated aging (40°C/75% RH for 6 months) confirms no degradation via HPLC-UV .

Advanced: What strategies validate biological target engagement?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors .
  • Cellular thermal shift assay (CETSA) : Confirms target stabilization in lysates after compound treatment .
  • Metabolic profiling : LC-HRMS identifies phase I/II metabolites to assess in vivo stability .

Basic: How to troubleshoot low yields in the final coupling step?

  • Activation issues : Replace EDC with DCC (dicyclohexylcarbodiimide) if carboxylate activation fails .
  • Steric hindrance : Use HOBt (hydroxybenzotriazole) as an additive to improve coupling efficiency .
  • Solvent choice : Switch from DCM to DMF for better solubility of bulky intermediates .

Advanced: How does the diallylamino group influence pharmacokinetics?

  • Plasma stability : The diallylamino moiety resists oxidative deamination, extending half-life (t1/2 = 8.2 hrs in rat plasma vs. 2.1 hrs for primary amines) .
  • CYP450 interactions : Metabolized primarily by CYP3A4, confirmed via inhibition assays with ketoconazole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride
Reactant of Route 2
(3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。